Diacétate d'éthylènediamine

Vue d'ensemble

Description

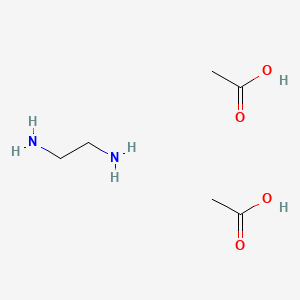

Ethylenediamine diacetate is an organic compound with the chemical formula NH₂CH₂CH₂NH₂ · 2CH₃COOH. It is a derivative of ethylenediamine, where two acetic acid molecules are associated with one ethylenediamine molecule. This compound is known for its chelating properties and is widely used in various chemical and industrial applications .

Applications De Recherche Scientifique

Ethylenediamine diacetate has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a chelating agent to remove metal ions from biological systems.

Industry: Utilized in the production of detergents, agrochemicals, and as a stabilizer in various formulations.

Mécanisme D'action

Target of Action

Ethylenediamine diacetate is an organic compound that is used as a building block for the production of many other chemical products . It has been shown to activate GABA receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA .

Mode of Action

The interaction of Ethylenediamine diacetate with its targets involves the complexation of Ethylenediamine diacetate with bicarbonate to form a carbamate . This interaction leads to changes in the activity of the GABA receptors, which can result in various physiological effects.

Biochemical Pathways

Ethylenediamine diacetate affects the GABAergic system, which is a critical biochemical pathway in the nervous system. The activation of GABA receptors by Ethylenediamine diacetate can influence various downstream effects, including the modulation of neuronal excitability .

Pharmacokinetics

The pharmacokinetic properties of Ethylenediamine, a component of Ethylenediamine diacetate, include a bioavailability of about 0.34 after oral administration, due to a substantial first-pass effect . The volume of distribution is approximately 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .

Result of Action

The molecular and cellular effects of Ethylenediamine diacetate’s action include the activation of GABA receptors and the release of endogenous GABA . These effects can lead to changes in neuronal excitability, which can have various physiological effects.

Action Environment

The action, efficacy, and stability of Ethylenediamine diacetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the carbamate complex between Ethylenediamine diacetate and bicarbonate . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with Ethylenediamine diacetate and affect its action.

Analyse Biochimique

Biochemical Properties

Ethylenediamine diacetate plays a crucial role in biochemical reactions. It is used as a catalyst for the preparation of various organic compounds . The nature of these interactions involves the formation of complex coordination bonds with metal ions .

Cellular Effects

It is known that ethylenediamine, a related compound, can produce local and generalized reactions when used as an excipient in pharmacological preparations .

Molecular Mechanism

It is known to exert its effects through the formation of complex coordination bonds with metal ions . This can significantly alter the reactivity, solubility, and stability of metal-containing systems .

Temporal Effects in Laboratory Settings

It is known that ethylenediamine has a short half-life of approximately 0.55 hours .

Dosage Effects in Animal Models

It is known that ethylenediamine can cause retinal atrophy and renal damage in rats and mice at doses of 100 mg/kg body weight per day and above .

Metabolic Pathways

It is known that ethylenediamine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Transport and Distribution

It is known that ethylenediamine lacks suitable physicochemical characteristics for extraction into organic solvents from aqueous solution .

Subcellular Localization

It is known that ethylenediamine is a basic amine and is a widely used building block in chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylenediamine diacetate can be synthesized by reacting ethylenediamine with acetic acid. The reaction typically involves mixing ethylenediamine with glacial acetic acid in an appropriate solvent, such as ether, under controlled temperature conditions. The mixture is stirred to ensure complete reaction, resulting in the formation of ethylenediamine diacetate .

Industrial Production Methods: In industrial settings, the production of ethylenediamine diacetate follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation processes .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylenediamine diacetate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is a key property utilized in many applications.

Substitution Reactions: The amine groups in ethylenediamine diacetate can participate in substitution reactions with other chemical species.

Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating protons to bases.

Common Reagents and Conditions:

Chelation: Commonly involves metal ions such as copper, nickel, and zinc under aqueous conditions.

Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under mild to moderate temperatures.

Acid-Base Reactions: Often occur in aqueous solutions with bases like sodium hydroxide or potassium hydroxide.

Major Products Formed:

Chelation: Metal-ethylenediamine diacetate complexes.

Substitution Reactions: Substituted ethylenediamine derivatives.

Acid-Base Reactions: Corresponding salts and water

Comparaison Avec Des Composés Similaires

Ethylenediamine diacetate can be compared with other similar compounds such as:

Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but EDTA has a higher chelating capacity due to its four acetic acid groups.

Tetramethylethylenediamine (TMEDA): TMEDA is used as a ligand in coordination chemistry, similar to ethylenediamine diacetate, but with different steric and electronic properties.

Tetraethylethylenediamine (TEEDA): Another chelating agent with different alkyl groups, providing unique solubility and reactivity characteristics

Ethylenediamine diacetate stands out due to its balanced chelating properties and versatility in various applications, making it a valuable compound in both research and industrial settings.

Propriétés

IUPAC Name |

acetic acid;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXQBSJDTDGBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436235 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38734-69-9 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)